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Application Notes and Protocols for CD437-13C6 in In Vitro Apoptosis Assays

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Compound of Interest		
Compound Name:	CD437-13C6	
Cat. No.:	B12422896	Get Quote

Introduction

CD437, also known as 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (AHPN), is a synthetic retinoid that has been identified as a potent and selective inducer of apoptosis in a wide range of cancer cell lines.[1][2][3][4] Unlike traditional retinoids, CD437 can trigger cell death through pathways that are independent of retinoic acid receptors (RARs), making it a valuable tool for cancer research.[2][5] It has been shown to selectively cause apoptosis in cancer cells while primarily inducing a reversible cell cycle arrest in normal cells, highlighting its therapeutic potential.[4][6] **CD437-13C6** is an isotopically labeled variant of CD437. For the purposes of determining optimal biological concentration and designing apoptosis assays, its activity is considered equivalent to the unlabeled compound.

These application notes provide a summary of effective concentrations, detailed experimental protocols for apoptosis detection, and an overview of the signaling pathways involved in CD437-mediated apoptosis.

Data Presentation: Effective Concentrations of CD437 for Inducing Apoptosis

The optimal concentration of CD437 is highly dependent on the specific cell line and the duration of the treatment. The following table summarizes the 50% inhibitory concentrations (IC50) and other effective doses reported in the literature for various cancer cell lines.



Cell Line	Cancer Type	Effective Concentration (IC50)	Treatment Duration	Notes
H460	Non-Small Cell Lung	~0.5 μM[7]	2 - 3 days	Apoptosis observed at 1 μM after 2 days. [5]
SK-MES-1	Non-Small Cell Lung	~0.4 μM[7]	2 - 3 days	Apoptosis observed at 1 μM after 2 days. [5]
A549	Non-Small Cell Lung	~3 μM[7]	2 - 3 days	Apoptosis observed at 1 μM after 2 days. [5]
H292	Non-Small Cell Lung	~0.85 μM[7]	> 3 days	Apoptosis is a delayed process in this cell line.[5]
SK-Mel-23	Melanoma	0.1 μΜ[7]	3 days	Highest sensitivity among tested melanoma lines.[7]
MeWo	Melanoma	10 μΜ[7]	3 days	Lower sensitivity among tested melanoma lines.
Various	Melanoma	5 μΜ	3 days	Reduces cell viability to 5- 25%.[7]
HeLa	Cervical Cancer	5 μΜ	8 hours	Effective for inducing apoptosis in S-phase cells.[6]







HET-1A

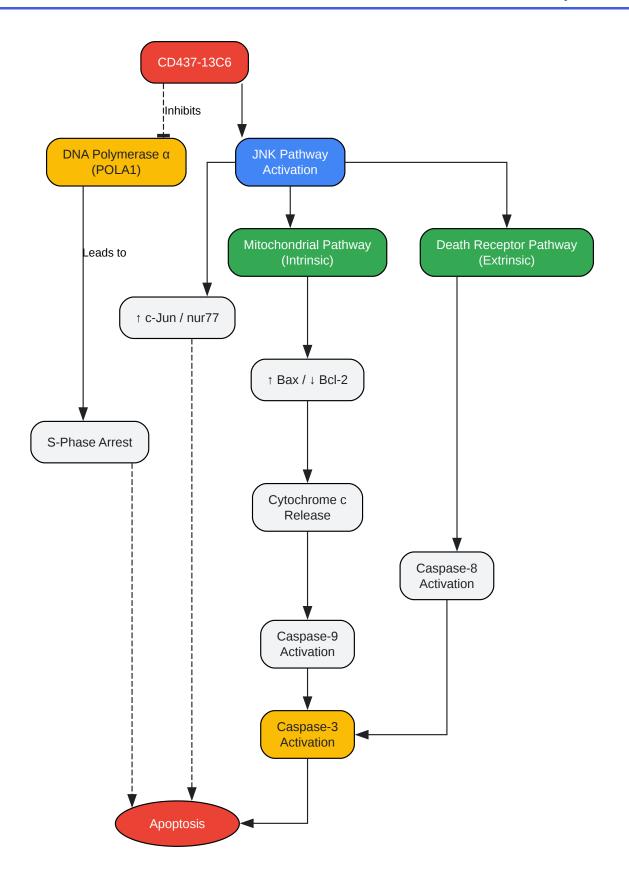
Esophageal
Squamous

Dose-dependent
Time-dependent
caspase-3
dependent
pathway.[3]

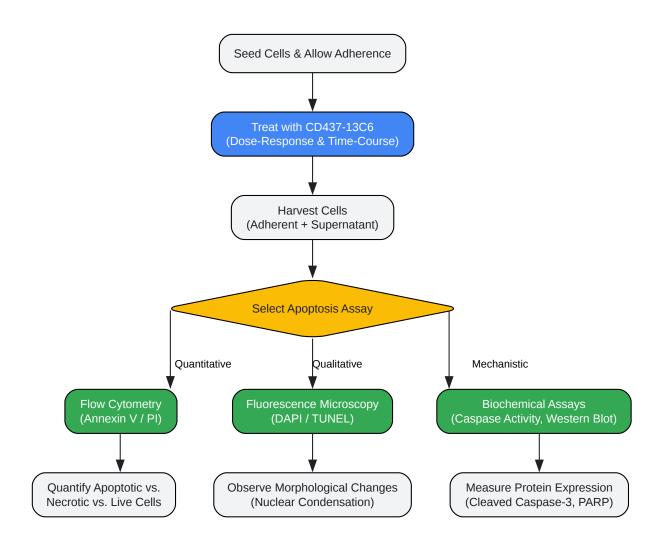
Signaling Pathways and Experimental Workflow CD437-Induced Apoptosis Signaling Pathway

CD437 induces apoptosis through a multi-faceted mechanism that can be both dependent and independent of retinoic acid receptors. A key modern finding points to the direct inhibition of DNA Polymerase α (POLA1) as a primary mechanism, which leads to S-phase arrest and subsequent apoptosis selectively in cancer cells.[6] The signaling cascade often involves the activation of the JNK pathway, which acts upstream of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][8] This culminates in the activation of effector caspases, such as caspase-3, and execution of cell death.









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Methodological & Application





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